1-benzyl-5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
Description
1-Benzyl-5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone (CAS: 242472-14-6) is a heterocyclic compound with the molecular formula C₁₄H₁₁N₃O₂S and a molecular weight of 285.32 g/mol . Its structure comprises a 2(1H)-pyridinone core substituted with a benzyl group at the N1 position and a 5-sulfanyl-1,3,4-oxadiazole moiety at the C5 position. This compound is part of a broader class of pyridinone derivatives studied for their pharmacological relevance, particularly as antimicrobial and anticancer agents .
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-12-7-6-11(13-15-16-14(20)19-13)9-17(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYXBRSXZMPBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NNC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines a pyridinone core with an oxadiazole ring, which contributes to its diverse pharmacological properties.
- Molecular Formula : C₁₅H₁₃N₃O₂S
- Molecular Weight : 299.35 g/mol
- CAS Number : 477852-96-3
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an inhibitor in several biological pathways.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown activity against various bacterial strains and fungi. In vitro studies suggest that the presence of the sulfanyl group enhances the antimicrobial efficacy of the compound.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes related to inflammatory pathways. One study identified that modifications to the oxadiazole ring can affect the inhibitory potency against RIPK1 (Receptor Interacting Protein Kinase 1), a key player in necroptosis and inflammation. The compound was shown to have an IC₅₀ value of approximately 1.3 μM against RIPK1, indicating strong inhibitory potential .
Structure-Activity Relationship (SAR)
The structure of this compound significantly influences its biological activity. The following table summarizes key findings from SAR studies:
| Compound Modification | Biological Activity | IC₅₀ (μM) |
|---|---|---|
| Unsubstituted phenyl ring | Moderate hAChE inhibition | 0.907 |
| Chlorine substitution at para position | Enhanced RIPK1 inhibition | 1.3 |
| Sulfanyl group presence | Increased antimicrobial activity | N/A |
Case Study 1: Neuroprotective Effects
In a recent study focusing on neuroprotection, derivatives of oxadiazole were tested for their ability to ameliorate cognitive deficits in animal models of Alzheimer's disease. The compound demonstrated significant improvements in memory and cognition when administered to scopolamine-induced rats . Histopathological analyses revealed that treated animals exhibited preserved neuronal morphology compared to controls.
Case Study 2: Anticancer Potential
Another study explored the anticancer potential of similar oxadiazole derivatives, showing promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly as a potential drug candidate due to its ability to interact with biological targets. The following aspects are noteworthy:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, research involving related oxadiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has also been evaluated for cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain derivatives showed promising activity against lung, liver, and colon cancer cells .
Materials Science
The structural characteristics of 1-benzyl-5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone make it suitable for the development of novel materials. Its electronic properties can be harnessed in:
- Organic Electronics : The compound's unique electronic configuration may facilitate its use in organic semiconductors or photovoltaic devices.
- Sensors : Its sensitivity to environmental changes could be explored in the design of chemical sensors.
Biological Studies
The compound serves as a valuable probe in biological research due to its interactions with enzymes and receptors:
- Mechanistic Studies : Investigations into how the compound interacts at the molecular level can provide insights into enzyme inhibition or receptor modulation, which is critical for drug development.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 μg/mL |
| Compound B | Escherichia coli | 16 μg/mL |
| Compound C | Candida albicans | 32 μg/mL |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | NCI-H460 (Lung) | 2.56 |
| Compound E | HepG2 (Liver) | 2.89 |
| Compound F | HCT-116 (Colon) | 2.68 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. focused on synthesizing new oxadiazole derivatives that included the target compound. The results indicated that these compounds exhibited good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than standard antibiotics .
Case Study 2: Anticancer Activity Assessment
Another research project evaluated the anticancer properties of various derivatives of the compound against three different cancer cell lines using MTT assays. The study concluded that several derivatives had potent cytotoxic effects, suggesting their potential as lead compounds for further drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural uniqueness lies in its 2(1H)-pyridinone core and 5-sulfanyl-1,3,4-oxadiazole substituent. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Heterocyclic Moieties: The 1,3,4-oxadiazole group in the target compound is distinct from 1,2,4-triazole derivatives (e.g., compounds in and ). Sulfanyl (-SH) groups in all compounds enhance hydrogen-bonding capacity, which may improve interactions with biological targets like enzymes or microbial membranes.
Substituent Effects: The benzyl group in the target compound is simpler compared to 3-(trifluoromethyl)benzyl in . The trifluoromethyl group increases lipophilicity, which could enhance membrane permeability but may also affect metabolic stability .
Core Structure Differences: The 2(1H)-pyridinone core (present in all except coumarin derivatives ) is a pharmacologically privileged scaffold associated with anti-inflammatory and antimicrobial activities .
Table 2: Antimicrobial Activity of Analogous Compounds
Key Findings:
- Electron-Withdrawing Groups: Coumarin-oxadiazole derivatives with trifluoromethyl or halogen substituents showed potent activity against Gram-negative bacteria (MIC: 12.5–25 µg/ml) . This suggests that similar substitutions in pyridinone analogs (e.g., ) may enhance efficacy.
- Methoxy Groups : Methoxy-substituted coumarin-oxadiazole derivatives exhibited strong antifungal activity (MIC: 25–50 µg/ml) , highlighting the role of electron-donating groups in targeting fungal enzymes.
Preparation Methods
Synthesis of the Pyridinone Core
The pyridinone scaffold is typically prepared via cyclocondensation of β-keto esters with ammonium acetate under acidic conditions. For example, ethyl acetoacetate reacts with ammonium acetate in acetic acid at 120°C to form 2-pyridinone. Industrial methods employ microwave-assisted synthesis to reduce reaction times (30 minutes, 80% yield).
Reaction Conditions :
- Catalyst : Acetic acid (10 mol%)
- Temperature : 120°C
- Time : 3–5 hours
- Yield : 70–85%
Formation of the 1,3,4-Oxadiazole-5-Sulfanyl Ring
The oxadiazole ring is constructed via cyclization of thiosemicarbazides using carbon disulfide in alkaline media. For instance, benzohydrazide reacts with carbon disulfide in ethanol under reflux to yield 5-sulfanyl-1,3,4-oxadiazole-2-thiol. Subsequent methylation or benzylation introduces the sulfanyl group.
Optimized Protocol :
- Reactants : Thiosemicarbazide (1 equiv), carbon disulfide (2 equiv)
- Base : Potassium hydroxide (2 equiv)
- Solvent : Ethanol
- Conditions : Reflux, 6 hours
- Yield : 65–75%
Coupling of Oxadiazole and Pyridinone Moieties
The oxadiazole ring is coupled to the pyridinone core via Ullmann or Buchwald-Hartwig cross-coupling. Copper(I) iodide catalyzes the reaction between 5-iodo-2-pyridinone and 2-mercapto-1,3,4-oxadiazole in dimethylformamide (DMF) at 100°C.
Representative Data :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 12 hours |
| Yield | 60–70% |
Benzylation at Position 1
Benzyl bromide reacts with the pyridinone nitrogen in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 4 hours, achieving 85–90% yield.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and safety:
Continuous Flow Cyclization
Tubular reactors enable efficient cyclization of thiosemicarbazides, reducing reaction times to 30 minutes with 80% yield.
Catalytic Hydrogenation for Purification
Palladium on carbon (Pd/C) removes impurities via hydrogenation at 50 psi H₂, enhancing product purity to >99%.
Solvent Recovery Systems
Distillation units recycle DMF and THF, reducing waste by 70%.
Comparative Analysis of Synthetic Routes
Four primary routes were evaluated for efficiency and scalability:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Ullmann Coupling | High regioselectivity | Requires toxic Cu catalysts | 60–70 |
| Buchwald-Hartwig | Mild conditions | Expensive Pd ligands | 75–80 |
| Microwave Cyclization | Rapid reaction times | High energy input | 70–75 |
| Flow Chemistry | Scalable, consistent output | Initial setup costs | 80–85 |
The Buchwald-Hartwig method offers superior yields but is less cost-effective for industrial use, favoring Ullmann coupling in large-scale production.
Mechanistic Insights into Key Reactions
Cyclization of Thiosemicarbazides
The reaction proceeds via deprotonation of thiosemicarbazide by KOH, followed by nucleophilic attack of carbon disulfide. Intramolecular cyclization eliminates H₂S, forming the oxadiazole ring.
Cross-Coupling Dynamics
Copper-mediated coupling involves oxidative addition of the pyridinone’s iodo group to Cu(I), followed by transmetallation with the oxadiazole thiolate. Reductive elimination yields the coupled product.
Q & A
Basic: What are the common synthetic routes for constructing the 1,3,4-oxadiazole ring in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazide intermediates. A standard method involves reacting hydrazides with carbon disulfide under basic conditions to form thiosemicarbazides, followed by cyclization using dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid . For example, highlights cyclization of thiosemicarbazides with carboxylic acid derivatives, which could be adapted for the sulfanyl-oxadiazole moiety. Reaction optimization (e.g., temperature, solvent) is critical to avoid side products like 1,2,4-thiadiazoles.
Advanced: How can computational methods resolve contradictions in structure-activity relationship (SAR) studies for antimicrobial activity?
Conflicting SAR data (e.g., variable MIC values against Gram-positive vs. Gram-negative strains) often arise from differences in bacterial membrane permeability or target binding. Advanced approaches include:
- Molecular docking : To predict interactions with enzymes like DNA gyrase or dihydrofolate reductase, using software like AutoDock Vina.
- QSAR modeling : Correlating electronic parameters (e.g., Hammett constants of substituents) with bioactivity. For instance, notes that electron-withdrawing groups (e.g., trifluoromethyl) enhance activity against Gram-negative strains, which can be validated via charge distribution analysis .
- Free-Wilson analysis : To statistically isolate contributions of specific substituents in complex derivatives.
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR confirm the benzyl, pyridinone, and oxadiazole moieties. Aromatic protons appear between δ 7.2–8.5 ppm, while the sulfanyl (-SH) proton is typically absent due to tautomerization or exchange broadening .
- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., m/z 325.4 for C₁₇H₁₅N₃O₂S) .
- Elemental analysis : Ensures stoichiometric agreement (C, H, N, S) within ±0.4%.
Advanced: How can reaction yields be optimized during the coupling of the pyridinone and oxadiazole moieties?
Key factors include:
- Solvent selection : Polar aprotic solvents like DMF or acetone improve solubility of intermediates ( used acetone for triazine coupling) .
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate nucleophilic substitution at the oxadiazole’s sulfur atom.
- pH control : Maintaining neutrality with potassium bicarbonate prevents hydrolysis of reactive intermediates (e.g., during chlorotriazine coupling) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, as demonstrated in for similar oxadiazole derivatives .
Basic: What biological screening protocols are recommended for evaluating antimicrobial potential?
- Broth microdilution assay : Determine MIC values against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) per CLSI guidelines.
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects. reports MICs of 12.5–50 µg/mL for methoxy-substituted derivatives against P. aeruginosa .
- Cytotoxicity testing : Use mammalian cell lines (e.g., HEK-293) to ensure selectivity (IC₅₀ > 100 µg/mL).
Advanced: How can crystallographic data address discrepancies in proposed tautomeric forms?
The sulfanyl group on the oxadiazole may exist as a thione (-S-) or thiol (-SH) tautomer. Single-crystal X-ray diffraction (using SHELXL, as in ) can unambiguously assign the dominant tautomer by locating hydrogen atoms. For example, a planar oxadiazole ring with a C=S bond (1.64 Å) confirms the thione form, while a bent geometry suggests thiol . Pair this with IR spectroscopy (S-H stretch ~2550 cm⁻¹) for validation.
Basic: What are the stability considerations for this compound under different storage conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanyl group.
- Moisture : The oxadiazole ring is prone to hydrolysis in acidic/alkaline conditions; use desiccants in storage.
- Long-term stability : Monitor via HPLC every 6 months (retention time shifts indicate degradation).
Advanced: What strategies mitigate low solubility in pharmacokinetic studies?
- Prodrug design : Introduce phosphate or acetyl groups at the pyridinone’s hydroxyl position for enhanced aqueous solubility.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability, as seen in for chromenone-oxadiazole hybrids .
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes for in vivo dosing.
Basic: How is regioselectivity achieved during the alkylation of the pyridinone nitrogen?
The benzyl group is typically introduced via nucleophilic substitution using benzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF. Regioselectivity at the pyridinone’s N-1 position is controlled by steric hindrance and electronic effects (e.g., electron-withdrawing oxadiazole directs benzylation to the less hindered site) .
Advanced: How can metabolomics identify off-target effects in mammalian cells?
- Untargeted LC-MS/MS : Profile metabolites in treated vs. untreated cells (e.g., HEK-293) to detect perturbations in pathways like glutathione synthesis or ATP production.
- Pathway enrichment analysis : Tools like MetaboAnalyst link dysregulated metabolites to toxicity mechanisms. highlights similar approaches for azepinoquinazolinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
